molecular formula C8H12O2 B6236307 rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid CAS No. 1354360-11-4

rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid

Número de catálogo: B6236307
Número CAS: 1354360-11-4
Peso molecular: 140.18 g/mol
Clave InChI: BSRWDKBOIQWNBC-MEKDEQNOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid is a bicyclic carboxylic acid characterized by a fused bicyclo[3.2.0]heptane scaffold with a carboxylic acid substituent at the 3-position. Its molecular formula is C₈H₁₀O₂, and the structure features a rigid bicyclic framework that confers unique stereochemical and electronic properties. This compound is often studied as a chiral building block in pharmaceutical synthesis due to its constrained geometry, which can enhance binding specificity in drug-target interactions .

Propiedades

Número CAS

1354360-11-4

Fórmula molecular

C8H12O2

Peso molecular

140.18 g/mol

Nombre IUPAC

(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid

InChI

InChI=1S/C8H12O2/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H,9,10)/t5-,6+,7?

Clave InChI

BSRWDKBOIQWNBC-MEKDEQNOSA-N

SMILES isomérico

C1C[C@@H]2[C@H]1CC(C2)C(=O)O

SMILES canónico

C1CC2C1CC(C2)C(=O)O

Pureza

95

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Sodium hydroxide in an aqueous solution at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in enzyme inhibition assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with unique mechanical properties.

Mecanismo De Acción

The mechanism of action of rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The rigid bicyclic structure of the compound allows for precise interactions with target proteins, enhancing its efficacy as a potential therapeutic agent.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The bicyclo[3.2.0]heptane scaffold is a common motif in medicinal chemistry. Below is a detailed comparison of rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Stability/Activity Notes Reference
rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid C₈H₁₀O₂ Carboxylic acid at C3; no heteroatoms in ring Rigid scaffold; used in chiral synthesis
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid C₇H₈F₂O₂ Fluorine at C6; smaller bicyclo[3.1.0] system Enhanced electronic effects from fluorine
(4R,5S,6S)-3-[[(3S,5S)-5-dimethylcarbamoylpyrrolidin-3-yl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (DHC) C₁₉H₂₈N₄O₆S Thioether, hydroxyethyl, methyl, and carbamoyl groups High stability against renal DHP-I (Vmax/Km ratio: 2nd highest)
Tomopenem (CAS 222400-20-6) C₂₃H₃₅N₇O₆S Complex pyrrolidinyl and guanidino substituents Broad-spectrum carbapenem antibiotic; moderate DHP-I stability
7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylic acid C₆H₇NO₄ Oxa and aza heteroatoms in ring Potential for altered solubility/reactivity
rac-(1S,5S,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid C₁₃H₂₁NO₄ tert-butoxycarbonyl (Boc) protective group Enhanced stability during synthetic steps

Key Comparative Insights

Structural Rigidity and Chirality :

  • Unlike fluorinated analogs (e.g., 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid ), the target compound lacks heteroatoms or electronegative substituents, resulting in a less polarized scaffold. This may reduce its interaction with polar biological targets but improve metabolic stability.

Enzymatic Stability :

  • Carbapenems like DHC and tomopenem exhibit modified stability against renal dehydropeptidase-I (DHP-I) due to bulky substituents (e.g., hydroxyethyl, thioether groups). The absence of such groups in rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid suggests lower inherent stability in biological systems unless further derivatized.

Synthetic Utility: The compound’s simplicity contrasts with derivatives like rac-(1S,5S,6R)-6-Boc-amino analogs , which are protected for stepwise synthesis. Its underivatized form is advantageous for direct incorporation into chiral pools.

Heteroatom Influence :

  • Compounds with oxa/aza heteroatoms (e.g., 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylic acid ) demonstrate altered acidity and hydrogen-bonding capacity compared to the purely hydrocarbon-based target compound.

Research Findings

  • Stability Studies : Derivatives with bulky substituents (e.g., DHC) show 10–100× higher resistance to DHP-I hydrolysis than simpler bicycloheptane carboxylic acids .
  • Antibiotic Activity : Tomopenem’s efficacy against resistant pathogens highlights the importance of complex substituents on the bicyclo[3.2.0] scaffold .
  • Synthetic Flexibility : The rac-(1R,5S) configuration enables stereoselective transformations, as seen in Enamine Ltd.’s catalog of bicyclic building blocks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.